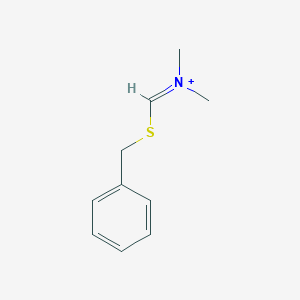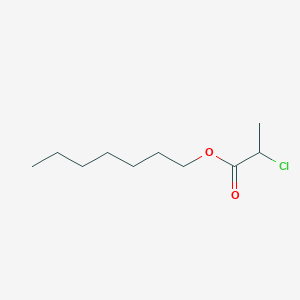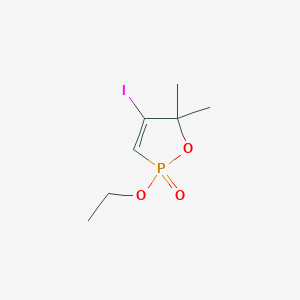![molecular formula C19H26N4O2 B14402690 N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea CAS No. 87653-51-8](/img/structure/B14402690.png)
N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with a phenyl group and a hexyl chain. The presence of the urea functional group further enhances its chemical reactivity and potential for forming hydrogen bonds.
準備方法
The synthesis of N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the reaction of a substituted hydrazine with a diketone to form the pyridazinone ring. The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the hexyl chain is added via a nucleophilic substitution reaction. The final step involves the reaction of the pyridazinone derivative with ethyl isocyanate to form the urea functional group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridazinone ring or the urea functional group.
Hydrolysis: The urea functional group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid derivatives.
科学的研究の応用
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
類似化合物との比較
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea can be compared with other similar compounds, such as:
N-Phenyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea: This compound has a phenyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
N-Ethyl-N’-[6-(6-oxo-3-methylpyridazin-1(6H)-yl)hexyl]urea: The presence of a methyl group instead of a phenyl group can lead to differences in steric and electronic properties.
N-Ethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea: The shorter butyl chain may result in different solubility and bioavailability properties.
特性
CAS番号 |
87653-51-8 |
|---|---|
分子式 |
C19H26N4O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
1-ethyl-3-[6-(6-oxo-3-phenylpyridazin-1-yl)hexyl]urea |
InChI |
InChI=1S/C19H26N4O2/c1-2-20-19(25)21-14-8-3-4-9-15-23-18(24)13-12-17(22-23)16-10-6-5-7-11-16/h5-7,10-13H,2-4,8-9,14-15H2,1H3,(H2,20,21,25) |
InChIキー |
BYCWNJZDIQZATE-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NCCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)

![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)
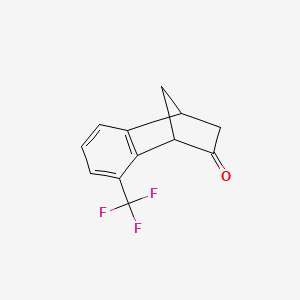
![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
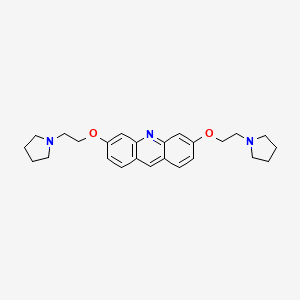
methyl}-1H-imidazole](/img/structure/B14402672.png)
